翁癸醇

描述

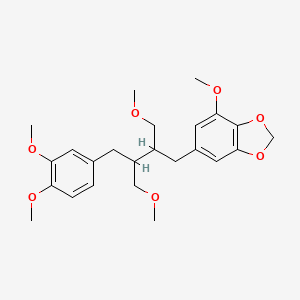

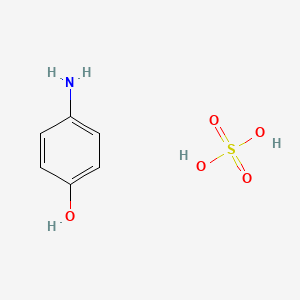

Unguinol 是一种真菌脱甲基二聚体抗生素,最初是从真菌 Aspergillus unguis 中分离出来的。它因其强大的抗菌特性而备受关注,特别是针对耐甲氧西林金黄色葡萄球菌 (MRSA)。Unguinol 及其衍生物在各种生物活性中显示出前景,包括抗菌、抗真菌、抗疟疾和细胞毒活性 .

科学研究应用

Unguinol 具有广泛的科学研究应用:

作用机制

Unguinol 的确切作用机制尚不清楚。结构-活性关系研究表明,Unguinol 及其类似物可能通过与原核生物、低等真核生物和高等真核生物共有的靶标结合起作用 . 此外,Unguinol 已被证明可抑制 C4 植物中的丙酮酸磷酸二激酶,导致除草作用 .

生化分析

Biochemical Properties

Unguinol plays a crucial role in biochemical reactions, particularly as an inhibitor of pyruvate phosphate dikinase (PPDK). This enzyme is essential for the metabolic pathways of certain bacteria and plants. By inhibiting PPDK, unguinol disrupts the energy metabolism of these organisms, leading to their growth inhibition. Additionally, unguinol interacts with various proteins and biomolecules, including bacterial cell wall synthesis enzymes, which further contributes to its antimicrobial activity .

Cellular Effects

Unguinol exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis and energy metabolism, leading to cell death. In mammalian cells, unguinol has been shown to induce apoptosis and cell cycle arrest, particularly in cancer cells. This compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for cancer therapy .

Molecular Mechanism

At the molecular level, unguinol exerts its effects through several mechanisms. It binds to the active site of PPDK, inhibiting its activity and disrupting the energy metabolism of target cells. Additionally, unguinol interacts with bacterial cell wall synthesis enzymes, leading to the inhibition of cell wall formation and ultimately causing cell lysis. In cancer cells, unguinol induces apoptosis by activating caspases and disrupting mitochondrial function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of unguinol have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that unguinol maintains its antimicrobial and anticancer properties for several months when stored properly. Its efficacy may decrease over time, necessitating periodic re-evaluation of its potency .

Dosage Effects in Animal Models

The effects of unguinol vary with different dosages in animal models. At lower doses, unguinol exhibits potent antimicrobial activity without significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications. Additionally, unguinol’s anticancer activity has been demonstrated in animal models, with higher doses leading to increased apoptosis and tumor regression .

Metabolic Pathways

Unguinol is involved in several metabolic pathways, primarily through its inhibition of PPDK. This enzyme plays a key role in the glycolytic pathway and the tricarboxylic acid (TCA) cycle. By inhibiting PPDK, unguinol disrupts these metabolic pathways, leading to reduced energy production and growth inhibition in target cells. Additionally, unguinol interacts with other enzymes and cofactors involved in cellular metabolism, further contributing to its biological activity .

Transport and Distribution

Within cells and tissues, unguinol is transported and distributed through various mechanisms. It can diffuse across cell membranes and accumulate in specific cellular compartments. Unguinol interacts with transporters and binding proteins that facilitate its movement within cells. Its localization and accumulation in target tissues are crucial for its therapeutic efficacy. Studies have shown that unguinol can effectively reach and accumulate in bacterial cells and tumor tissues, enhancing its antimicrobial and anticancer activities .

Subcellular Localization

Unguinol’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria of target cells. In bacterial cells, unguinol accumulates in the cytoplasm, where it inhibits PPDK and disrupts energy metabolism. In mammalian cells, unguinol localizes to the mitochondria, where it induces apoptosis by disrupting mitochondrial function. This subcellular targeting is essential for unguinol’s biological activity and therapeutic potential .

准备方法

合成路线和反应条件

Unguinol 可以通过半合成修饰合成。最初的修饰集中在两个游离羟基(3-OH 和 8-OH)、三个游离芳香位置(C-2、C-4 和 C-7)、丁烯基侧链和脱甲基二聚体酯键上 . 例如,3-O-(2-氟苄基)Unguinol 和 3-O-(2,4-二氟苄基)Unguinol 是通过在碱性条件下使 Unguinol 与氟苄基溴反应合成的 .

工业生产方法

Unguinol 的工业生产涉及使用 Aspergillus unguis 进行发酵过程。发酵液用有机溶剂提取,然后使用色谱技术纯化 .

化学反应分析

反应类型

Unguinol 会发生各种化学反应,包括:

氧化: Unguinol 可以被氧化形成醌衍生物。

还原: Unguinol 的还原可以生成氢醌衍生物。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在碱性条件下使用卤代苄基溴和其他亲电试剂.

主要产物

氧化: 醌衍生物。

还原: 氢醌衍生物。

取代: 氟苄基和二氟苄基衍生物.

相似化合物的比较

Unguinol 在结构上与其他脱甲基二聚体如 nidulin 和 nornidulin 相关。这些化合物具有相似的生物活性,包括抗菌、抗真菌和细胞毒活性 . Unguinol 的独特之处在于其对耐甲氧西林金黄色葡萄球菌的强效活性,以及其作为开发新型抗生素的先导化合物的潜力 .

类似化合物

Nidulin: 另一种具有抗菌和抗真菌活性的脱甲基二聚体.

Nornidulin: 一种具有类似生物活性的相关脱甲基二聚体.

属性

IUPAC Name |

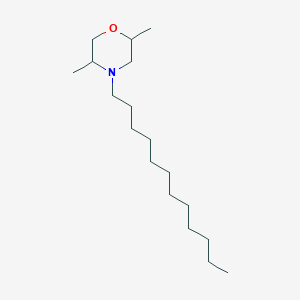

1-[(E)-but-2-en-2-yl]-3,9-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-5-9(2)13-8-14(21)11(4)17-18(13)23-15-7-12(20)6-10(3)16(15)19(22)24-17/h5-8,20-21H,1-4H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPIKBUIYSSQEH-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1=CC(=C(C2=C1OC3=C(C(=CC(=C3)O)C)C(=O)O2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C1=CC(=C(C2=C1OC3=C(C(=CC(=C3)O)C)C(=O)O2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36587-59-4 | |

| Record name | Unguinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036587594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNGUINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N9VTB9LFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of Unguinol and what are its key chemical properties?

A1: Unguinol is a fungal depsidone, meaning it is characterized by a unique 12-membered lactone ring connecting two phenolic groups. Its molecular formula is C19H18O5 and its molecular weight is 326.34 g/mol []. Spectroscopic data, including UV, IR, mass (LC-MS), and NMR (1H NMR and 2D-NMR), have been instrumental in characterizing its structure [].

Q2: How does Unguinol exert its antibacterial activity?

A2: While the exact mechanism is still under investigation, Unguinol derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating a potential target within this bacterial species []. Further research is needed to elucidate the precise mechanism of action and identify the specific bacterial targets.

Q3: What are the Structure-Activity Relationship (SAR) findings for Unguinol?

A3: Research suggests that modifications to the two free hydroxy groups (3-OH and 8-OH), the three free aromatic positions (C-2, C-4, and C-7), the butenyl side chain, and the depsidone ester linkage influence Unguinol's biological activity []. For instance, introducing 2-fluorobenzyl and 2,4-difluorobenzyl groups at the 3-OH position significantly enhanced antibacterial potency against MRSA []. Further exploration of these modifications could lead to the development of more potent Unguinol derivatives.

Q4: Beyond its antibacterial effects, what other biological activities have been observed with Unguinol?

A4: Unguinol demonstrates inhibitory activity against Pyruvate Phosphate Dikinase (PPDK), a key enzyme in the C4 photosynthetic pathway []. This inhibition has shown a detrimental effect on a model C4 plant but not on a model C3 plant, suggesting potential herbicidal applications []. Additionally, Unguinol has been shown to stimulate glucose uptake in 3T3-L1 adipocytes, primarily through AKT-dependent GLUT4 translocation, indicating potential as a seed compound for type 2 diabetes treatment [].

Q5: What is the significance of biohalogenation in Unguinol research?

A5: Studies have explored directed biosynthesis of Unguinol through biohalogenation. Culturing the fungus Aspergillus unguis in media supplemented with potassium bromide (KBr) led to the production of novel brominated Unguinol derivatives []. Interestingly, potassium iodide (KI) supplementation primarily yielded the non-halogenated Unguinol, suggesting potential control mechanisms within the biosynthetic pathway []. This biohalogenation approach not only expands the chemical diversity of Unguinol derivatives but also provides insights into its biosynthesis.

Q6: Are there any promising Unguinol derivatives with improved pharmacological properties?

A6: Two semisynthetic derivatives, Benzguinol A and B, have shown significant promise. These compounds demonstrate potent in vitro activity against Staphylococcus aureus, including methicillin-resistant strains []. Furthermore, in vivo studies using a murine sepsis model showed that mice treated with Benzguinol A or B exhibited reduced bacterial loads and improved survival rates compared to untreated mice [].

Q7: What are the current limitations and future directions in Unguinol research?

A7: Despite promising findings, further research is needed to fully understand Unguinol's mechanisms of action, its in vivo efficacy and safety profile, and its potential for clinical translation. This includes investigating potential toxicity, long-term effects, and the development of effective delivery strategies. Exploring the potential of Unguinol and its derivatives as novel therapeutic agents for bacterial infections, cancer, and metabolic disorders requires continued research efforts.

Q8: What is the environmental significance of Unguinol?

A8: Unguinol is a natural product isolated from the fungus Aspergillus unguis, which has been found in various ecological niches, including marine environments []. While its specific ecological role remains to be fully elucidated, understanding its impact on the environment and its potential applications as a biocontrol agent or biocatalyst warrants further investigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B1252377.png)

![[(10R,11R)-10-[(14R,15S,19R)-2,3,4,7,8,9,19-heptahydroxy-12,17-dioxo-13,16-dioxatetracyclo[13.3.1.05,18.06,11]nonadeca-1,3,5(18),6,8,10-hexaen-14-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1252395.png)

![(E)-3-[(6R,6aS)-6-hydroxy-4-methoxy-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]-N,N-dimethylprop-2-enamide](/img/structure/B1252396.png)